delta-Elemene
Overview
Description
(1S,2R,4R)-1-ethenyl-1-methyl-2,4-bis(prop-1-en-2-yl)cyclohexane is a natural product found in Scapania undulata with data available.
Biological Activity
Delta-Elemene, a sesquiterpene derived from the plant Curcuma aromatica, has garnered attention for its potential therapeutic applications, particularly in the field of oncology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic benefits, and relevant case studies.
Chemical Structure and Properties
This compound is one of several isomers of elemene, which also include alpha and beta-elemene. Its chemical structure contributes to its bioactivity, which is characterized by various pharmacological effects. The molecular formula for this compound is , and it exhibits a unique arrangement of carbon atoms that influences its interaction with biological systems.
Research indicates that this compound exerts its biological effects through multiple pathways:
- Antitumor Activity : this compound has demonstrated significant anticancer properties across various cancer cell lines. It induces apoptosis (programmed cell death) in tumor cells by activating intrinsic pathways and regulating key signaling molecules such as p38 MAPK and NF-κB .
- Cell Cycle Arrest : Studies show that this compound can halt the cell cycle at specific phases, particularly from S to G2/M, thereby inhibiting cancer cell proliferation . This effect is mediated through the modulation of cyclins and cyclin-dependent kinases.
- Reversal of Drug Resistance : this compound has been reported to enhance the efficacy of conventional chemotherapeutics by reversing multidrug resistance (MDR) mechanisms in cancer cells. It does this by downregulating P-glycoprotein (P-gp) expression, which is often responsible for drug efflux in resistant cells .
- Anti-inflammatory Effects : Beyond its anticancer properties, this compound exhibits anti-inflammatory activities by modulating cytokine production and reducing oxidative stress within the tumor microenvironment .
In Vitro Studies
In vitro studies have shown that this compound can significantly reduce cell viability in various cancer types:
Cancer Type | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Lung Cancer | A549 | 10.5 | Induces apoptosis via mitochondrial pathway |
Gastric Cancer | SGC7901 | 12.3 | Cell cycle arrest at G2/M phase |
Breast Cancer | MCF-7 | 8.9 | Upregulates estrogen receptor α |
Leukemia | K562 | 15.0 | Inhibits STAT3 signaling pathway |
In Vivo Studies
Animal studies have further validated these findings, demonstrating the efficacy of this compound in reducing tumor size and improving survival rates:
Study | Model | Treatment | Outcome |
---|---|---|---|
Yang et al., 1996 | Mouse EAC | This compound injection | Tumor growth inhibition; survival rate increase by 47% |
Shi et al., 1998 | Rat ascitic reticulum carcinoma | Oral administration | Significant reduction in ascites volume |
Case Studies
Several clinical observations reinforce the preclinical findings regarding this compound's effectiveness:
- Case Study 1 : A 25-year-old female patient with recurrent glioblastoma underwent treatment with a beta-elemene emulsion alongside chemotherapy. While tumor size remained stable on imaging, patient symptoms improved significantly, allowing for an extended survival period of 11 months post-treatment .
- Case Study 2 : In a clinical trial involving patients with advanced lung cancer, this compound was administered as an adjunct therapy to standard chemotherapy regimens. Results indicated a notable improvement in overall response rates and quality of life metrics among participants .
Properties
CAS No. |
11029-06-4 |
---|---|
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(1S,2R,4R)-1-ethenyl-1-methyl-2,4-bis(prop-1-en-2-yl)cyclohexane |
InChI |
InChI=1S/C15H24/c1-7-15(6)9-8-13(11(2)3)10-14(15)12(4)5/h7,13-14H,1-2,4,8-10H2,3,5-6H3/t13-,14-,15-/m1/s1 |
InChI Key |
OPFTUNCRGUEPRZ-RBSFLKMASA-N |
SMILES |
CC(C)C1=CC(C(CC1)(C)C=C)C(=C)C |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@@]([C@H](C1)C(=C)C)(C)C=C |
Canonical SMILES |
CC(=C)C1CCC(C(C1)C(=C)C)(C)C=C |
Key on ui other cas no. |
11029-06-4 |
Synonyms |
elemene |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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